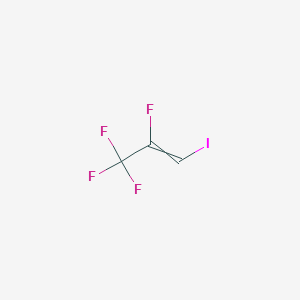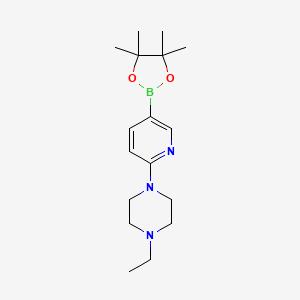![molecular formula C14H18O2S B1423266 2-[(3-甲基丁-2-烯-1-基)硫基]-3-苯基丙酸 CAS No. 1184144-84-0](/img/structure/B1423266.png)
2-[(3-甲基丁-2-烯-1-基)硫基]-3-苯基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid is an organic compound characterized by a sulfanyl group attached to a phenylpropanoic acid backbone. This compound is notable for its unique structural features, which include a 3-methylbut-2-en-1-yl group linked via a sulfur atom to the propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
医药研究
该化合物用于开发新型药物。其独特的结构,包括连接到苯基丙酸上的硫基,使其成为创建具有潜在治疗作用的分子的一种候选化合物。 它可以用于合成可能作为酶抑制剂或受体调节剂的类似物和衍生物 .
材料科学
在材料科学中,该化合物可用于修饰材料的表面性质。 硫基的存在使得在金表面上形成自组装单层,这可以用于生物传感器或纳米技术应用的开发 .
生物化学
生物化学家可以探索该化合物作为肽和蛋白质的构建模块。 甲基丁烯基可以用于在肽中引入构象约束,这对于研究蛋白质折叠和稳定性非常有价值 .
有机合成
该酸在有机合成中用作前体,特别是在构建复杂分子方面。 它可以用于交叉偶联反应形成碳-碳或碳-硫键,这些键是基础的有机化学 .
分析化学
在分析化学中,该化合物的衍生物可以用作色谱和质谱分析中的标准品或试剂。 这些应用对于生物样品的定性和定量分析至关重要 .
农业化学
该化合物在农业化学中的潜在用途在于它能够作为农用化学品的合成中间体。 它可以用于合成除草剂、杀虫剂或植物生长调节剂,有助于作物保护 .
环境科学
环境科学研究人员可能会调查该化合物在生物修复过程中的作用。 它的化学结构可以与污染物相互作用,帮助它们分解并从环境中去除 .
化学教育
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-
属性
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWJCIUINIGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

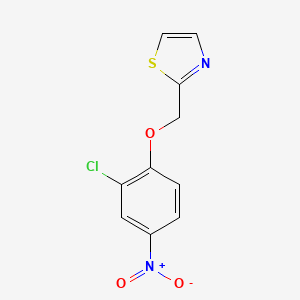
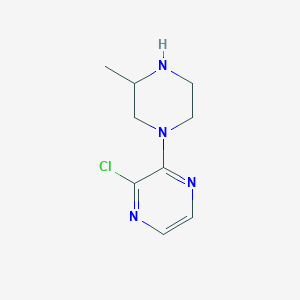
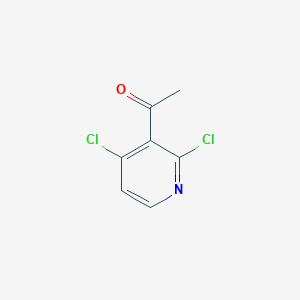
![14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone](/img/structure/B1423191.png)
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)

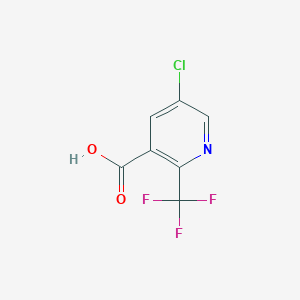

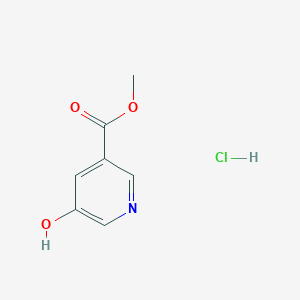
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
